4-Cholesten-19-ol-3-one acetate
Description
4-Cholesten-19-ol-3-one acetate is a steroidal compound characterized by a cholestene backbone with a hydroxyl group at position 19, a ketone at position 3, and an acetate ester. Its molecular formula is C₂₉H₄₆O₃, with an exact molecular weight of 400.334 g/mol and a calculated LogP of 6.57, indicating high lipophilicity . This compound is hypothesized to play a role in specialized steroid metabolic pathways, though its exact biological function remains less studied compared to related bile acid intermediates like 7α-hydroxycholesterol derivatives .
Properties
Molecular Formula |
C29H46O3 |
|---|---|
Molecular Weight |
442.7 g/mol |
IUPAC Name |
[(8S,9S,10S,13R,14S,17R)-13-methyl-17-[(2R)-6-methylheptan-2-yl]-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-10-yl]methyl acetate |
InChI |
InChI=1S/C29H46O3/c1-19(2)7-6-8-20(3)25-11-12-26-24-10-9-22-17-23(31)13-16-29(22,18-32-21(4)30)27(24)14-15-28(25,26)5/h17,19-20,24-27H,6-16,18H2,1-5H3/t20-,24+,25-,26+,27+,28-,29-/m1/s1 |
InChI Key |
SDSXPFNWJPAFRH-SXUIDVIZSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34COC(=O)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34COC(=O)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Cholesten-19-ol-3-one acetate can be synthesized through several chemical methods. One common approach involves the Oppenauer oxidation of cholesterol, which converts cholesterol into cholest-4-en-3-one. This intermediate can then be acetylated to form 4-Cholesten-19-ol-3-one acetate . Another method involves the acid-catalyzed isomerization of cholest-5-en-3-one, followed by acetylation .
Industrial Production Methods: Industrial production of 4-Cholesten-19-ol-3-one acetate often utilizes biocatalysis. Microorganisms such as Rhodococcus sp. are employed to oxidize cholesterol into cholest-4-en-3-one, which is then acetylated . This biocatalytic approach is advantageous due to its efficiency and environmentally friendly nature.
Chemical Reactions Analysis
Types of Reactions: 4-Cholesten-19-ol-3-one acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cholest-4-en-3-one.
Reduction: Reduction reactions can convert it back to cholesterol derivatives.
Substitution: Acetylation and other substitution reactions are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include pyridinium chlorochromate and other chromium-based reagents.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Acetylation is typically carried out using acetic anhydride in the presence of a catalyst.
Major Products:
Oxidation: Cholest-4-en-3-one.
Reduction: Cholesterol derivatives.
Substitution: Various acetylated steroidal compounds.
Scientific Research Applications
4-Cholesten-19-ol-3-one acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various steroid drugs.
Biology: Studies have shown its potential in modulating lipid metabolism and cholesterol transport.
Medicine: It has been investigated for its antitumor properties, particularly in breast cancer research.
Industry: It is utilized in the production of steroidal pharmaceuticals and other related compounds.
Mechanism of Action
The mechanism of action of 4-Cholesten-19-ol-3-one acetate involves its interaction with lipid metabolism pathways. It has been shown to modulate the expression of enzymes involved in lipogenesis and cholesterol synthesis, such as ACC1, FASN, and HMGCR . Additionally, it enhances the expression of cholesterol transporters like ABCG1 and ABCA1, leading to altered cholesterol homeostasis and potential antitumor effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below highlights key differences between 4-Cholesten-19-ol-3-one acetate and its structural analogs:
Key Observations :
- Position of Hydroxylation : The 19-OH group in the target compound distinguishes it from 7α- or 6β-hydroxylated analogs, which are directly involved in bile acid synthesis .
- Acetylation: The acetate group enhances stability and alters solubility compared to non-esterified forms like 4-Cholesten-3-one .
- Double Bond Position : Compounds like Cholest-7-en-3-ol acetate (Δ7) exhibit distinct conformational properties compared to Δ4 derivatives .
Research Findings and Implications
- Enzyme Specificity : Hydroxylation at position 7α (as in 7α-hydroxy-4-cholesten-3-one) is tightly regulated by CYP7A1, while 19-hydroxylation may involve distinct enzymes or occur under specific physiological conditions .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-Cholesten-19-ol-3-one acetate, and how can researchers optimize yield and purity?
- Methodological Answer : The compound is synthesized via acetylation of its precursor, 19-hydroxy-4-cholesten-3-one, using acetic anhydride or acetyl chloride in anhydrous conditions. Key steps include:
- Reagent Preparation : Use pyridine as a catalyst to neutralize HCl byproducts.
- Temperature Control : Maintain 40–60°C to prevent side reactions.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the acetate derivative. Yield optimization requires monitoring reaction progress via TLC (Rf ~0.5 in 7:3 hexane:ethyl acetate) .
- Purity Validation : Confirm via HPLC (C18 column, methanol/water mobile phase) and NMR (characteristic acetyl proton signal at δ 2.05 ppm) .
Q. Which analytical techniques are critical for characterizing 4-Cholesten-19-ol-3-one acetate, and what parameters should be prioritized?
- Methodological Answer :
- Mass Spectrometry (MS) : Determine molecular ion [M+H]+ at m/z 416.4 (calculated exact mass: 416.334) to confirm molecular formula (C29H44O3) .
- NMR Spectroscopy : Assign ¹H and ¹³C signals (e.g., acetyl group at δ 2.05 ppm and 170.5 ppm, respectively) and analyze steroidal backbone coupling patterns .
- LogP Analysis : Use reverse-phase HPLC to measure hydrophobicity (LogP = 6.57), critical for predicting membrane permeability .
- X-ray Crystallography : Resolve 3D structure for steric hindrance analysis in enzyme-binding studies .
Q. How can researchers ensure the stability of 4-Cholesten-19-ol-3-one acetate in experimental media for lipid metabolism studies?
- Methodological Answer :
- Solubility Optimization : Dissolve in chloroform or ethanol (0.1–1 mM stock solutions) to prevent aggregation. Avoid aqueous buffers unless using cyclodextrin-based carriers .
- Light/Temperature Control : Store at –20°C under argon to prevent oxidation. Monitor degradation via UV-Vis (λmax ~240 nm) .
- In Vitro Stability Assays : Incubate with liver microsomes (e.g., rat S9 fractions) to assess esterase-mediated hydrolysis and adjust incubation times accordingly .
Advanced Research Questions
Q. What experimental strategies are recommended for investigating the role of 4-Cholesten-19-ol-3-one acetate in lipid raft formation and cell signaling pathways?
- Methodological Answer :
- Membrane Localization : Use fluorescent analogs (e.g., BODIPY-labeled derivatives) with confocal microscopy to track raft incorporation in live cells .
- Detergent-Resistant Membrane (DRM) Isolation : Treat cells with Triton X-100 at 4°C, then perform sucrose density gradient centrifugation to isolate raft fractions. Validate via Western blot for raft markers (e.g., flotillin-1) .
- Signaling Pathway Interrogation : Knock down candidate receptors (e.g., LXRα) using siRNA and measure changes in raft-dependent signaling (e.g., Akt phosphorylation) via phospho-specific antibodies .
Q. How should researchers address discrepancies in reported metabolic pathways involving 4-Cholesten-19-ol-3-one acetate across different model systems?
- Methodological Answer :
- Cross-Species Validation : Compare metabolism in primary hepatocytes (human vs. rodent) using LC-MS/MS to quantify acetylated vs. hydrolyzed products .
- Enzyme Inhibition Studies : Co-incubate with esterase inhibitors (e.g., bis-4-nitrophenyl phosphate) to identify hydrolysis pathways .
- Transcriptomic Profiling : Perform RNA-seq on treated cells to identify species-specific cytochrome P450 isoforms (e.g., CYP46A1) responsible for oxidation .
Q. What methodologies are effective for studying the interaction between 4-Cholesten-19-ol-3-one acetate and nuclear receptors in gene regulation?
- Methodological Answer :
- Ligand Binding Assays : Use fluorescence polarization (FP) with purified receptor LBDs (e.g., LXRβ) and fluorescent probes (e.g., T0901317-FITC) to measure competitive displacement .
- Chromatin Immunoprecipitation (ChIP) : Treat cells with the compound, crosslink DNA-protein complexes, and immunoprecipitate with anti-LXR antibodies to identify target gene promoters .
- Transcriptional Reporter Assays : Transfect cells with LXRE-luciferase constructs and measure luminescence after treatment to quantify receptor activation .
Key Research Challenges
- Contradiction Management : Conflicting reports on its role in cholesterol efflux require cross-model validation (e.g., HEK293 vs. macrophage models) .
- Technical Limitations : Low aqueous solubility complicates in vivo dosing; nanoemulsion formulations (e.g., PEGylated liposomes) are under development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
